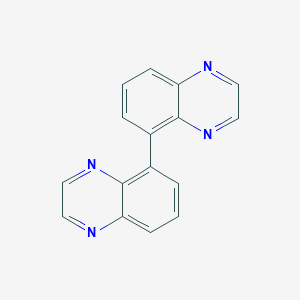

5,5'-Biquinoxaline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

168124-25-2 |

|---|---|

分子式 |

C16H10N4 |

分子量 |

258.28 g/mol |

IUPAC 名称 |

5-quinoxalin-5-ylquinoxaline |

InChI |

InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H |

InChI 键 |

FALRVVAOZLYQKD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C3=C4C(=CC=C3)N=CC=N4 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 5,5 Biquinoxaline Systems

Direct Synthesis of the 5,5'-Biquinoxaline Core Structure

The most direct route to the this compound core involves the condensation of a tetra-functionalized biphenyl (B1667301) precursor with a 1,2-dicarbonyl compound. A key starting material for this approach is 3,3',4,4'-tetraaminobiphenyl. This compound can be prepared through the ammonolysis of 3,3'-dichlorobenzidine (B165656) in the presence of copper powder and copper(I) chloride. rsc.orgacs.org The subsequent reaction of 3,3',4,4'-tetraaminobiphenyl with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions, leads to the formation of the two quinoxaline (B1680401) rings in a single step, yielding the this compound core. nih.govresearchgate.net

Another approach involves the homocoupling of a 5-haloquinoxaline derivative. While specific examples for this compound are not extensively documented, the Ullmann homocoupling reaction, which utilizes copper catalysis to couple aryl halides, represents a viable pathway. rsc.org Similarly, palladium-catalyzed homocoupling reactions, such as the Suzuki-Miyaura coupling of a 5-bromoquinoxaline (B1268445) with itself in the presence of a palladium catalyst and a suitable base, could potentially be employed to construct the 5,5'-biaryl bond.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 5,5'-biquinoxalines allows for the fine-tuning of the molecule's electronic and steric properties. These methods often involve the introduction of substituents either before or after the formation of the biquinoxaline core.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl and biheterocyclic compounds, and they can be adapted for the synthesis of substituted 5,5'-biquinoxalines.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide. For the synthesis of a substituted this compound, one could envision the coupling of a 5-haloquinoxaline derivative with a quinoxaline-5-boronic acid or its ester. This method offers a high degree of functional group tolerance. nih.gov

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, can be used to introduce alkynyl substituents onto the quinoxaline rings, which can then be further elaborated.

Condensation Reactions with o-Phenylenediamine (B120857) Derivatives

The classical method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov This can be extended to the synthesis of substituted 5,5'-biquinoxalines by using substituted 3,3',4,4'-tetraaminobiphenyl or substituted 1,2-dicarbonyl compounds. For instance, using a substituted benzil (B1666583) derivative in the condensation with 3,3',4,4'-tetraaminobiphenyl would yield a 2,2',3,3'-tetrasubstituted-5,5'-biquinoxaline.

| Reactant 1 | Reactant 2 | Product |

| 3,3',4,4'-Tetraaminobiphenyl | Glyoxal | This compound |

| 3,3',4,4'-Tetraaminobiphenyl | Substituted Benzil | Substituted this compound |

| Substituted 3,3',4,4'-Tetraaminobiphenyl | Glyoxal | Substituted this compound |

Radical Coupling Approaches for Biquinoxaline Formation

Radical coupling reactions offer an alternative route to C-C bond formation. While specific applications for the direct synthesis of this compound are not prevalent in the literature, radical-based methods could potentially be employed. For example, the homocoupling of a 5-quinoxalyl radical, generated from a suitable precursor, could lead to the desired biquinoxaline. The regioselective C-H cyanoalkoxylation and cyanoalkylation of 8-aminoquinoline (B160924) derivatives at the C5 position under radical conditions suggest that functionalization at the C5 position is feasible. rsc.org

Other Cyclization and Derivatization Routes

Other synthetic strategies can be envisaged for the construction of the this compound framework. For example, a double Skraup synthesis on 3,3'-diaminobenzidine, though potentially leading to a mixture of isomers, could be a possible route. Derivatization of the pre-formed this compound core through electrophilic aromatic substitution reactions, such as nitration or halogenation, could also be used to introduce substituents, although controlling the regioselectivity might be challenging.

Regioselectivity and Stereochemical Control in Biquinoxaline Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, particularly when using coupling reactions or when introducing substituents onto the quinoxaline rings. The functionalization of quinolines and their N-oxides has been studied, and methods for regioselective C-H functionalization at various positions, including C5, have been developed. nih.govmdpi.comnih.gov In palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the position of the leaving group (e.g., halogen) on the quinoxaline ring. For the direct synthesis from 3,3',4,4'-tetraaminobiphenyl, the regioselectivity is inherently controlled by the starting material's structure.

Stereochemical control becomes important when considering the potential for atropisomerism in this compound derivatives. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. acs.orgrsc.orgresearchgate.net In the case of this compound, if bulky substituents are present in the positions ortho to the C5-C5' bond (i.e., the 4, 4', 6, and 6' positions), rotation around this bond can be restricted, leading to the existence of stable, separable enantiomers. The rotational barrier can be influenced by the size and electronic nature of these substituents. nih.govrsc.org The synthesis of enantiomerically pure atropisomeric biaryl compounds is a significant area of research, and techniques such as chiral chromatography or asymmetric synthesis would be required to obtain single enantiomers of atropisomeric this compound derivatives.

| Synthetic Challenge | Key Considerations |

| Regioselectivity | - Position of leaving group in coupling reactions. - Directing groups for C-H functionalization. - Inherent regiocontrol from precursors like 3,3',4,4'-tetraaminobiphenyl. |

| Stereochemical Control | - Potential for atropisomerism with bulky ortho-substituents. - Magnitude of the rotational barrier around the C5-C5' bond. - Use of chiral auxiliaries or catalysts for asymmetric synthesis. |

Advanced Purification and Isolation Techniques for Biquinoxaline Compounds

The purification of this compound and its derivatives is a critical step to ensure the desired properties and reactivity for their intended applications. The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the physical properties of the target biquinoxaline compound. The most common techniques employed are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds, including biquinoxaline systems. orgchemboulder.comrroij.comcolumbia.eduyoutube.com The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. columbia.edu

Stationary Phase: The choice of stationary phase is crucial for effective separation. For biquinoxaline compounds, which are nitrogen-containing heterocycles and can be basic, the selection of an appropriate adsorbent is key.

Silica (B1680970) Gel: This is the most common stationary phase in column chromatography. rroij.com However, the acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds like biquinoxalines, resulting in poor recovery or decomposition on the column. biotage.com

Alumina (B75360): Neutral or basic alumina can be a better alternative to silica gel for the purification of basic compounds, as it minimizes acid-base interactions.

Amine-Functionalized Silica: For particularly challenging separations of basic amines, amine-functionalized silica can be employed to improve recovery and peak shape. biotage.com

Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that carries the compound mixture through the column. The polarity of the eluent is a critical parameter. For biquinoxalines, a gradient of solvents is often used, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol. biotage.com To counteract the issues of strong adsorption on silica, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the eluent system. biotage.com

Procedure: The crude biquinoxaline mixture is typically dissolved in a minimal amount of the eluent and loaded onto the top of the prepared column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is monitored by techniques like thin-layer chromatography (TLC) to identify the fractions containing the pure product. orgchemboulder.com

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures. tifr.res.inumass.edu The general principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. tifr.res.inorganic-chemistry.org

Solvent Selection: The choice of solvent is the most critical aspect of recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. uobaghdad.edu.iq

Dissolve impurities well at all temperatures or not at all. uobaghdad.edu.iq

Be chemically inert towards the compound. uobaghdad.edu.iq

Have a relatively low boiling point for easy removal from the purified crystals. uobaghdad.edu.iq

Common solvents for the recrystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, hexane, and water, or mixtures thereof. rochester.edugoogle.com For biquinoxaline compounds, which are generally organic solids, a systematic trial-and-error approach with small amounts of the crude product is often necessary to find the optimal solvent or solvent system.

Procedure:

The crude this compound is dissolved in the minimum amount of the chosen hot solvent. umass.edu

If colored impurities are present, a small amount of decolorizing charcoal may be added to the hot solution.

The hot solution is filtered to remove any insoluble impurities and charcoal. tifr.res.in

The filtrate is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. tifr.res.inumass.edu

The resulting crystals are collected by filtration, typically using a Buchner funnel under vacuum. tifr.res.in

The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to obtain the purified this compound.

The effectiveness of both column chromatography and recrystallization is often assessed by analytical techniques such as melting point determination and spectroscopic methods (NMR, IR, and Mass Spectrometry) to confirm the purity and identity of the isolated this compound.

Structural Elucidation and Conformational Analysis of 5,5 Biquinoxaline and Its Derivatives

Single Crystal X-ray Diffraction Studies of 5,5'-Biquinoxaline Structures

To date, a definitive single crystal X-ray diffraction study for the parent this compound is not readily found in published literature. However, analysis of related structures, such as substituted biquinoxaline derivatives, provides valuable insights into the probable crystal packing and molecular geometry. Recrystallization and subsequent X-ray diffraction are standard methods for the structural confirmation of biquinoxaline derivatives.

Molecular Geometry and Planarity Assessments

The molecular geometry of this compound is anticipated to be largely influenced by the dihedral angle between the two quinoxaline (B1680401) rings. The linkage at the 5 and 5' positions allows for potential rotation around the central C-C bond, leading to various possible conformations.

In the solid state, the planarity of the biquinoxaline system is expected to be influenced by steric hindrance between the hydrogen atoms at the 4 and 4' as well as the 6 and 6' positions of the adjacent quinoxaline rings. This steric strain would likely force the two quinoxaline moieties to adopt a non-planar, or twisted, conformation. The degree of this twist, defined by the dihedral angle, would be a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsions. In substituted derivatives, the size and nature of the substituent groups would further modulate this dihedral angle.

Intermolecular Interactions: C-H···N, C-H···π, and π-π Stacking Phenomena

The crystal packing of this compound, once determined, is expected to be governed by a combination of weak intermolecular forces. These interactions play a critical role in the formation of the supramolecular architecture.

C-H···N Interactions: The nitrogen atoms of the quinoxaline rings are potential hydrogen bond acceptors, leading to the formation of weak C-H···N hydrogen bonds with neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

C-H···π Interactions: The electron-rich aromatic rings of the quinoxaline system can act as acceptors for hydrogen atoms from adjacent molecules, forming C-H···π interactions.

π-π Stacking Interactions: Aromatic systems like quinoxaline have a strong tendency to engage in π-π stacking interactions. In the crystal structure of this compound, it is anticipated that the quinoxaline rings of adjacent molecules will stack in an offset or parallel-displaced manner to maximize attractive electrostatic and dispersion forces while minimizing steric repulsion.

Conformational Dynamics: Comparative Studies in Solid State versus Solution and Gas Phase

The conformational landscape of this compound is expected to differ between the solid state, solution, and gas phase.

Solid State: In the crystalline form, the molecule is locked into a specific conformation due to the constraints of the crystal lattice and the influence of intermolecular interactions.

Solution and Gas Phase: In solution and the gas phase, the molecule would exhibit greater conformational flexibility. The barrier to rotation around the central C-C bond is likely to be relatively low, allowing for a dynamic equilibrium between different rotational isomers (rotamers). The preferred conformation in these phases would be determined by a subtle interplay of steric effects and electronic interactions, and could be influenced by the polarity of the solvent in solution.

Spectroscopic Characterization for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives, providing crucial information for structural confirmation and elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the quinoxaline rings provide a detailed map of the electronic environment within the molecule. For this compound, the symmetry of the molecule would be reflected in the number of distinct signals in the NMR spectra.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic peaks for aromatic C-H stretching, C=C and C=N ring stretching vibrations, and out-of-plane C-H bending vibrations.

Based on comprehensive searches for scientific literature, there is a significant lack of specific research data on the coordination chemistry of the compound “this compound”. While extensive information is available for other quinoxaline derivatives and isomers, such as 2,3-bis(2-pyridyl)quinoxaline or 2-(2'-pyridyl)quinoxaline, detailed studies focusing explicitly on the synthesis, characterization, and coordination behavior of this compound with metal ions are not present in the available search results.

Due to the absence of specific experimental findings, crystal structures, and detailed research on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound. Constructing the article as requested would require speculation and extrapolation from related but distinct chemical compounds, which would violate the core instruction to focus exclusively on this compound and compromise the scientific accuracy of the content.

Coordination Chemistry of 5,5 Biquinoxaline Ligands

Photophysical Properties of Biquinoxaline-Metal Complexes

Following an extensive search of available scientific literature, detailed experimental data regarding the photophysical properties of metal complexes specifically containing the 5,5'-biquinoxaline ligand could not be located. While research exists on the coordination chemistry and photophysical characteristics of numerous metal complexes with related quinoxaline-based and polypyridyl ligands, specific data points such as absorption maxima (λabs), emission maxima (λem), quantum yields (Φ), and excited-state lifetimes (τ) for this compound complexes are not present in the accessed resources.

The photophysical properties of transition metal complexes are fundamentally dictated by the nature of the metal center and the electronic characteristics of the coordinating ligands. Typically, these properties are characterized by the following:

Absorption: The absorption of ultraviolet-visible light promotes electrons from the ground state to various excited states. In transition metal complexes, these can include metal-centered (MC), ligand-centered (LC), and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energies and intensities of these absorption bands provide insight into the electronic structure of the complex.

Emission (Luminescence): Following excitation, the complex can relax to the ground state through radiative pathways, emitting light in a process known as luminescence (which includes fluorescence and phosphorescence). The emission spectrum, quantum yield (the efficiency of the emission process), and the lifetime of the excited state are key parameters that define the photophysical behavior of a complex and are highly sensitive to the ligand environment.

For complexes of ligands structurally similar to this compound, the photophysical properties are often dominated by MLCT transitions, particularly with d6 metal ions such as Ru(II), Os(II), and Re(I). The energy of these transitions, and consequently the color of the emitted light, can be systematically tuned by modifying the electronic properties of the ligands.

Unfortunately, without specific studies on this compound-metal complexes, it is not possible to provide the detailed research findings or construct the data tables as requested in the article outline. Further experimental research is required to determine and document the specific photophysical characteristics of these compounds.

Electrochemical Characteristics and Redox Behavior of 5,5 Biquinoxaline Systems

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox behavior of 5,5'-Biquinoxaline and its derivatives. These methods provide insights into the potentials at which the molecule undergoes oxidation and reduction, the reversibility of these processes, and the number of electrons transferred.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time between two set limits, and the resulting current is measured. For quinoxaline-based compounds, the voltammograms often reveal one or more reduction peaks corresponding to the acceptance of electrons by the electron-deficient pyrazine (B50134) rings. The reversibility of these redox events can be assessed by the separation between the cathodic (reduction) and anodic (oxidation) peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C, and the peak current ratio is close to unity.

Square wave voltammetry is a differential technique that offers higher sensitivity and better resolution than CV, making it particularly useful for analyzing complex redox systems and determining low concentrations of electroactive species. mdpi.com In SWV, the potential waveform consists of a square wave superimposed on a staircase waveform. The current is sampled at the end of each forward and reverse pulse, and the difference between these currents is plotted against the base potential. This method effectively minimizes the contribution of non-faradaic (capacitive) currents, resulting in well-defined, peak-shaped responses. um.escore.ac.uk Studies on various quinoxaline (B1680401) derivatives have utilized SWV for quantitative analysis and to elucidate reaction mechanisms. nih.gov

The electrochemical behavior of quinoxaline systems is highly dependent on the solvent and the supporting electrolyte used. For instance, the electropolymerization of certain quinoxaline derivatives is often carried out in chlorinated solvents like dichloromethane or in mixtures with acetonitrile to ensure solubility. mdpi.com The pH of the medium can also play a crucial role, especially when proton-coupled electron transfer reactions are involved.

Determination of Redox Potentials and Energy Levels (HOMO/LUMO)

The redox potentials obtained from voltammetric studies are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the this compound system. als-japan.com The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO. als-japan.comscielo.org.za

The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (E_ox) and reduction (E_red) peaks in the cyclic voltammogram using the following empirical equations:

E_HOMO = - (E_ox - E_(Fc/Fc+) + 4.8) eV

E_LUMO = - (E_red - E_(Fc/Fc+) + 4.8) eV

Here, E_(Fc/Fc+) is the formal potential of the ferrocene/ferrocenium redox couple, which is commonly used as an internal standard. The electrochemical energy gap (E_g^el), which is the difference between the HOMO and LUMO levels, can then be calculated and often correlates well with the optical band gap determined from UV-visible spectroscopy. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the theoretical HOMO and LUMO energies. jocpr.com These calculations provide valuable insights into the electronic structure of the molecule and can predict how different substituents will affect the redox potentials. researchgate.net A good correlation between experimentally determined redox potentials and theoretically calculated HOMO/LUMO energies has been demonstrated for various quinoxaline derivatives. researchgate.net

Below is a table summarizing the electrochemical and energy level data for selected quinoxaline derivatives, illustrating the range of properties achievable within this class of compounds.

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Quinoxalin-2(H)-one | N/A | 0.123 (vs. SHE) | - | - | - |

| 3-methylquinoxalin-2(1H)-one | N/A | 0.015 (vs. SHE) | - | - | - |

| 3-aminoquinoxalin-2(1H)-one | N/A | -0.254 (vs. SHE) | - | - | - |

| Indolo[2,3-b]quinoxaline derivative | N/A | -1.98 | - | - | - |

Electrochemical Polymerization of this compound Monomers and Derivatives

Electrochemical polymerization is a versatile technique for creating thin, conductive polymer films on electrode surfaces. metu.edu.tr This method offers precise control over film thickness and morphology by adjusting electrochemical parameters such as the potential range, scan rate, and number of cycles. Quinoxaline-based monomers, including derivatives of this compound, can be designed to undergo electropolymerization, leading to materials with interesting electrochromic and electronic properties.

The polymerization process typically involves the repeated cycling of the potential in a solution containing the monomer. This leads to the formation of radical cations at the electrode surface, which then couple to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode. The success of electropolymerization depends on the monomer structure, particularly the presence of polymerizable units like pyrrole or 3,4-ethylenedioxythiophene (EDOT), and the reaction conditions. mdpi.commetu.edu.tr

For example, a monomer featuring EDOT units attached to a quinoxaline core (EDOTPQ) has been successfully electropolymerized. mdpi.com The introduction of alkoxy side chains on the quinoxaline moiety improved the solubility of the monomer in standard electrolytes, facilitating the formation of homogeneous polymer films. mdpi.com The resulting polymer, PEDOTPQ, exhibited promising electrochromic properties, changing color from green to light yellow upon electrochemical switching. mdpi.com

Similarly, a pyrrole-functionalized quinoxaline monomer has been synthesized and electropolymerized. metu.edu.tr Blocking the beta-positions of the pyrrole ring in the monomer design ensured a more regiochemically defined polymer structure by preventing α-β linkages during polymerization. metu.edu.tr The resulting polymer and its copolymer with pyrrole displayed distinct electronic transitions and multi-color electrochromism. metu.edu.tr

The electrochemical deposition process can be monitored by CV, where the increase in the redox peak currents with each successive cycle indicates the growth of the polymer film on the electrode surface. mdpi.com The properties of the resulting polymer, such as its conductivity, stability, and optical characteristics, are directly influenced by the structure of the parent monomer and the polymerization conditions.

Electrocatalytic Applications in Chemical Research

The unique electronic properties of quinoxaline-based systems make them promising candidates for applications in electrocatalysis. Electrocatalysts are materials that increase the rate of electrochemical reactions without being consumed in the process. The nitrogen atoms in the quinoxaline rings can act as coordination sites for metal centers or as active sites themselves, facilitating electron transfer processes in various chemical transformations.

Recent research has explored the use of quinoxaline derivatives in electrocatalytic reactions. For instance, the functionalization of quinoxalin-2(1H)-ones through photo- and electrocatalytic methods has been demonstrated for a variety of chemical transformations, including arylation, alkylation, and amination. researchgate.net While these examples involve the modification of the quinoxaline structure itself, they highlight the redox activity of the quinoxaline core, which is a prerequisite for electrocatalytic applications.

Furthermore, covalent organic frameworks (COFs) incorporating quinoxaline units can serve as efficient platforms for electrocatalysis. These materials can be functionalized with catalytic sites, such as metal nanoparticles, to enhance their activity and selectivity for specific reactions. researchgate.net The porous structure of COFs allows for efficient mass transport of reactants and products, while the quinoxaline moieties contribute to the electronic conductivity and stability of the framework.

Although direct electrocatalytic applications of this compound are not yet widely reported, the broader family of quinoxaline compounds has shown potential. For example, cobalt phthalocyanines, which share some structural similarities with metal-biquinoxaline complexes, have been shown to electrocatalyze the hydrogen evolution reaction. colab.ws This suggests that metal complexes of this compound could also be investigated for similar catalytic activities. The ability to tune the electronic properties of the biquinoxaline ligand through substitution provides a pathway to optimize the performance of such electrocatalysts.

Influence of Substituents and Conjugation on Electrochemical Properties

The electrochemical properties of this compound systems can be systematically modified by introducing various substituent groups onto the quinoxaline rings and by extending the π-conjugation of the molecule. These modifications have a profound impact on the HOMO and LUMO energy levels, and consequently, on the redox potentials. beilstein-journals.org

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the biquinoxaline backbone. This raises the energy of the HOMO, making the molecule easier to oxidize (i.e., shifting the oxidation potential to less positive values). Conversely, electron-withdrawing groups (EWGs), such as halogens or cyano groups, decrease the electron density, which lowers the energy of the LUMO. This makes the molecule easier to reduce (i.e., shifting the reduction potential to more positive values). Studies on substituted quinoxalines have confirmed that electron-withdrawing substituents increase the reduction potential, while electron-donating groups decrease it. colab.ws

The position of the substituents on the quinoxaline rings also plays a critical role in determining their electronic effect. The impact of a substituent is generally more pronounced when it is located on the benzene (B151609) portion of the quinoxaline system, as this allows for more effective resonance or inductive effects on the π-system.

Extending the π-conjugation of the this compound system, for example, by fusing additional aromatic rings, generally leads to a smaller HOMO-LUMO gap. This is because conjugation delocalizes the π-electrons over a larger area, raising the HOMO energy level and lowering the LUMO energy level. As a result, both the oxidation and reduction processes become easier, and the molecule tends to absorb light at longer wavelengths. This principle is utilized in the design of low band gap polymers for organic electronic applications.

The interplay between substituent effects and conjugation allows for the fine-tuning of the electrochemical and optical properties of this compound derivatives for specific applications. For example, in the context of redox flow batteries, modifying the quinoxaline structure with appropriate substituents is a key strategy for optimizing the redox potential and improving the stability of the molecule in its charged states. acs.org

Theoretical and Computational Investigations of 5,5 Biquinoxaline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations, particularly those employing DFT and TD-DFT, are instrumental in dissecting the electronic structure and predicting the properties of molecules like 5,5'-Biquinoxaline. These methods allow for a detailed examination of molecular behavior at the quantum mechanical level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, where the atomic coordinates of a molecule are adjusted to find the lowest energy configuration, representing its most stable structure joaquinbarroso.commolpro.net. For this compound, such calculations are crucial for understanding its three-dimensional arrangement and how different parts of the molecule interact. Molecular dynamics simulations have indicated a twisted conformation between the quinoxaline (B1680401) units, with a predicted dihedral angle of approximately 35°, which is optimized for solvation in polar aprotic solvents vulcanchem.com. Conformational analysis, often performed using DFT methods, helps map out the potential energy surface of the molecule, identifying various stable and metastable conformers researchgate.netgoogle.com. These studies are essential for understanding how molecular flexibility influences properties and interactions.

Electronic Structure Analysis, Molecular Orbitals, and Charge Distribution

DFT calculations provide detailed insights into the electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals (MOs) scispace.comnih.govquest.codesresearchgate.net. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they dictate the molecule's electronic and optical properties, such as its potential for charge transfer and its reactivity sci-hub.sed-nb.infoenvironmentaljournals.orgscirp.org. Population analyses, such as Mulliken or Löwdin population analysis, are used to partition the electron density among atoms, revealing atomic charges and their distribution within the molecule researchgate.netgaussian.comcomputationalscience.org. This information is vital for understanding polarity, electrostatic interactions, and potential sites for chemical reactions. The planar quinoxaline moieties are noted to facilitate π-π stacking interactions, contributing to the molecule's electronic delocalization vulcanchem.com.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, NMR)

TD-DFT calculations are widely employed to predict spectroscopic properties, most notably the UV-Visible (UV-Vis) absorption spectra of molecules joaquinbarroso.comnih.govisca.mefaccts.de. By simulating the electronic transitions between occupied and unoccupied molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of these transitions. For this compound, these calculations can help interpret experimental UV-Vis spectra, correlating specific electronic transitions with observed absorption bands. Similarly, DFT methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the assignment of experimental NMR spectra and confirming molecular structure nih.govisca.me. For instance, studies on related quinoxaline derivatives have utilized DFT to elucidate NMR spectral features nih.gov.

Computational Modeling of Intermolecular and Intramolecular Interactions

Computational modeling extends beyond single molecules to investigate how they interact with themselves and their environment. DFT, along with methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, can quantify and characterize various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces nih.govresearchgate.netmdpi.com. These analyses are crucial for understanding crystal packing, molecular recognition, and the behavior of this compound in condensed phases or in complexes. Intramolecular interactions, such as those influencing conformational preferences, are also elucidated through these computational tools nih.govirbbarcelona.org.

Correlation of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this involves comparing calculated geometries, electronic properties, and spectroscopic data (e.g., UV-Vis, NMR) with experimentally determined values vulcanchem.comnih.govisca.mefaccts.deirbbarcelona.orgudel.eduturbomole.orgneliti.com. For example, if experimental UV-Vis spectra show specific absorption bands, TD-DFT calculations can be used to assign these bands to particular electronic transitions, thereby confirming the accuracy of the theoretical model and providing a deeper understanding of the observed phenomena. Similarly, comparing calculated NMR shifts with experimental spectra helps to validate the proposed structure and computational methodology.

Thermodynamic Parameter Calculations for Reaction Mechanisms

DFT can also be utilized to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for chemical reactions scirp.orgneliti.comaston.ac.ukscirp.org. These calculations are essential for understanding the feasibility and driving forces behind reaction mechanisms involving this compound. By determining the energies of reactants, transition states, and products, researchers can map out reaction pathways, identify rate-determining steps, and predict the thermodynamic stability of intermediates. This information is invaluable for designing synthetic routes or understanding the degradation pathways of the compound.

Advanced Applications and Functional Materials Derived from 5,5 Biquinoxaline

Biquinoxaline-Based Conjugated Polymers and Oligomers for Material Science

The incorporation of the 5,5'-biquinoxaline unit into conjugated polymer backbones and oligomeric structures has been a significant area of research for developing novel materials with enhanced properties. These π-conjugated systems leverage the inherent electron-deficient nature of the quinoxaline (B1680401) rings to influence charge transport and optical characteristics. Polymers containing the this compound moiety have demonstrated improved thermal stability, often exhibiting higher glass transition temperatures (Tg) compared to analogous polymers lacking this unit. Oligomers based on this scaffold serve as versatile building blocks for constructing extended π-conjugated systems with precisely tunable electronic and optical properties for various material science applications smolecule.com.

Table 1: Properties of this compound-Based Polymers and Oligomers

| Polymer/Oligomer Class | Key Feature/Unit | Thermal Stability (e.g., Tg) | Charge Transport Property | Application Area | Citation |

| Conjugated Polymers | This compound | Enhanced Tg | Improved charge mobility | Organic Electronics | |

| π-Conjugated Oligomers | This compound | Varied | Tunable electronic props. | Advanced Materials | smolecule.com |

Research in Organic Electronics and Optoelectronics

The electron-deficient character of the this compound core is a key attribute for its utility in organic electronic devices. Research has extensively explored its application in various device components, capitalizing on its electronic and photophysical properties to enhance device performance vulcanchem.comsmolecule.com.

Investigations into Organic Light-Emitting Diode (OLED) Components

Derivatives of this compound have been investigated as electron transport materials (ETMs) in OLEDs vulcanchem.com. Their favorable LUMO energy levels facilitate efficient electron injection and transport, contributing to improved device efficiency vulcanchem.com. Additionally, certain biquinoxaline-based compounds have been explored as host materials for phosphorescent emitters, which can lead to high external quantum efficiencies (EQEs) and enhanced device stability smolecule.com. Specific biquinoxaline-based ETLs have demonstrated electron mobilities in the order of 10⁻⁴ cm²/Vs, highlighting their potential for efficient charge transport vulcanchem.com.

Table 2: this compound Derivatives in OLEDs

| Component Type | Derivative Example (Class) | Role | Key Performance Metric | Citation |

| ETL | Biquinoxaline-based | Electron Transport | Electron mobility ~10⁻⁴ cm²/Vs | vulcanchem.com |

| Host Material | Biquinoxaline-based | Host for emitters | High EQE, Improved Stability | smolecule.com |

Studies on Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC)

While direct applications in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) are still an active area of research, the electron-accepting nature of the this compound moiety suggests significant potential. Its incorporation into donor-acceptor systems for OPVs is being explored to improve charge separation and transport efficiency smolecule.com. Ongoing research aims to fully elucidate the role and benefits of this compound derivatives in these energy conversion technologies.

Development of Charge Transport Materials

The inherent electron-deficient character of this compound makes it a promising scaffold for developing n-type charge transport materials. Research efforts have focused on synthesizing derivatives that exhibit efficient electron mobility, with values reported in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs in thin-film transistor configurations vulcanchem.com. These materials are critical for achieving balanced charge carrier transport, which is essential for the optimal performance of various organic electronic devices.

Table 3: Charge Transport Materials Based on this compound

| Material Type | Derivative Example (Class) | Charge Carrier Type | Mobility (cm²/Vs) | Citation |

| ETL/n-type | Biquinoxaline-based | Electron | 10⁻⁴ - 10⁻⁵ | vulcanchem.com |

Exploration of Electrochromic Materials

The redox activity inherent to the quinoxaline units within the this compound structure positions it as a candidate for electrochromic applications. Derivatives can undergo reversible color transformations upon electrochemical oxidation or reduction. This property allows for the development of materials capable of modulating light transmission or reflection in response to an applied voltage. Research is actively pursuing the fine-tuning of these electrochromic color states and switching speeds through strategic molecular design.

Aggregation-Induced Emission (AIE) Characteristics and Mechanistic Studies

Certain derivatives of this compound have exhibited fascinating aggregation-induced emission (AIE) phenomena vulcanchem.com. This characteristic is observed when molecules that are weakly emissive in dilute solution become highly fluorescent upon aggregation in the solid state or in poor solvents. The underlying mechanism is often attributed to the Restriction of Intramolecular Rotation (RIR) or Vibration (RIV) of the biquinoxaline core. This process effectively suppresses non-radiative decay pathways, thereby enhancing radiative emission and leading to a significant increase in fluorescence quantum yield vulcanchem.com.

Photoinitiator Systems for Polymerization Reactions (Mechanistic Research)

This compound has been investigated for its potential as a photoinitiator or a component within photoinitiator systems for various polymerization reactions. Photoinitiators are crucial in photopolymerization, a process where light energy triggers the formation of polymers. The mechanism typically involves the photoinitiator absorbing light, generating reactive species (such as radicals or cations) that initiate the polymerization chain reaction.

Research into this compound's photochemical behavior has focused on its ability to undergo efficient intersystem crossing (ISC) upon excitation, leading to the formation of triplet states. These triplet states are often key intermediates in photoinitiation processes, capable of abstracting hydrogen atoms or undergoing energy transfer to initiate polymerization. Studies aim to elucidate the specific pathways of radical generation and the efficiency of these processes under different irradiation conditions. Mechanistic research often involves spectroscopic techniques (like transient absorption spectroscopy) and kinetic studies to map out the excited-state dynamics and the subsequent steps leading to polymer chain growth. The quinoxaline moiety itself is known for its photophysical properties, and the biquinoxaline structure allows for potential tuning of these properties through modifications or by influencing excited-state lifetimes and reactivity. Understanding these mechanisms is vital for optimizing photoinitiator performance, controlling polymerization rates, and achieving desired polymer properties.

Development of Novel Supramolecular Host-Guest Systems and Receptors

The rigid, planar structure and the presence of nitrogen atoms in this compound make it a promising building block for supramolecular chemistry, particularly in the design of host-guest systems and molecular receptors. Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. In host-guest chemistry, a host molecule encapsulates a guest molecule, driven by forces such as hydrogen bonding, π-π stacking, and van der Waals interactions.

This compound can act as a ligand or a scaffold to create receptors capable of binding specific analytes. The nitrogen atoms within the quinoxaline rings can serve as coordination sites for metal ions, or they can participate in hydrogen bonding interactions. The extended π-system of the biquinoxaline core can engage in π-π stacking with aromatic guest molecules, contributing to binding affinity and selectivity. Research in this area explores the synthesis of macrocycles or complex architectures incorporating the this compound unit, which are then tested for their ability to selectively bind ions, small molecules, or even biomolecules. The selectivity and binding strength are often quantified through techniques like NMR spectroscopy, isothermal titration calorimetry (ITC), and UV-Vis titration, yielding binding constants and thermodynamic parameters. The rational design of such systems relies on understanding the precise spatial arrangement of binding sites and the nature of the non-covalent interactions involved.

常见问题

Q. What experimental parameters are critical for synthesizing 5,5'-Biquinoxaline with high reproducibility?

- Methodological Answer : Synthesis protocols must detail stoichiometry, solvent selection (e.g., DMF for solubility), reaction temperature (typically 80–120°C), and catalyst systems (e.g., palladium-based catalysts for cross-coupling reactions). Purification steps (e.g., column chromatography with silica gel) and characterization via -NMR (δ 8.5–9.0 ppm for aromatic protons) and HPLC (purity >95%) are essential for reproducibility. Documenting deviations (e.g., moisture sensitivity) in supplementary materials ensures replicability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

Advanced Research Questions

Q. How can contradictions in reported redox properties of this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMSO vs. THF) or electrode surface fouling in cyclic voltammetry. To resolve:

Standardize experimental conditions (e.g., 0.1 M TBAPF as electrolyte).

Compare data across multiple techniques (e.g., UV-Vis for bandgap vs. DFT calculations).

Validate using controlled atmosphere setups to avoid oxygen interference .

Q. What computational strategies predict the supramolecular interactions of this compound in host-guest systems?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can model π-π stacking energies and charge-transfer interactions. Molecular dynamics simulations (e.g., GROMACS) assess thermodynamic stability in solvent environments. Cross-validate predictions with experimental XRD or isothermal titration calorimetry (ITC) data .

Q. How do steric and electronic effects influence the regioselectivity of this compound derivatives in catalytic reactions?

- Methodological Answer : Steric maps (via Merck Molecular Force Field) and Fukui indices (DFT-based) quantify site-specific reactivity. For example:

- Electron-withdrawing groups (e.g., -NO) increase electrophilicity at C3/C7 positions.

- Steric hindrance from bulky substituents reduces cross-coupling efficiency at C2/C7.

Experimental validation through Hammett plots or kinetic isotope effects is critical .

Methodological Frameworks for Research Design

Q. What frameworks ensure hypothesis-driven investigation of this compound’s photophysical properties?

- Methodological Answer : Apply the FINER criteria:

- Feasible : Access to time-resolved fluorescence spectroscopy.

- Novel : Explore triplet-state lifetimes for OLED applications.

- Ethical : Adhere to chemical waste disposal guidelines (e.g., EPA protocols) .

Pair with PICO framework: Population (compound), Intervention (UV irradiation), Comparison (unirradiated control), Outcome (quantum yield changes) .

Data Analysis and Reporting Standards

Q. How should researchers address outliers in catalytic activity datasets for this compound-based systems?

- Methodological Answer : Perform Grubbs’ test (α = 0.05) to identify statistical outliers. If retained:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。